molecular formula C14H11N5O2S B257087 3-(4-Methoxyphenyl)-6-(5-methylisoxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(4-Methoxyphenyl)-6-(5-methylisoxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B257087
M. Wt: 313.34 g/mol
InChI Key: CVDAQZCZZQHXJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methoxyphenyl)-6-(5-methylisoxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promising results in various studies, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-6-(5-methylisoxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or signaling pathways. It has also been suggested that it may induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-Methoxyphenyl)-6-(5-methylisoxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. It has also been shown to inhibit the growth of cancer cells and reduce the viability of bacteria.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-Methoxyphenyl)-6-(5-methylisoxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potential for use in various scientific research applications and its ability to produce consistent results. However, its limitations include its cost and the need for specialized equipment and expertise to synthesize and work with the compound.

Future Directions

There are several future directions for the study of 3-(4-Methoxyphenyl)-6-(5-methylisoxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its potential as a fluorescent probe in bioimaging. Another direction is to study its potential use in combination with other compounds for the treatment of cancer or other diseases. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
In conclusion, 3-(4-Methoxyphenyl)-6-(5-methylisoxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has shown potential for use in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and develop more efficient methods for its synthesis and use in scientific research.

Synthesis Methods

The synthesis of 3-(4-Methoxyphenyl)-6-(5-methylisoxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-methoxyphenylhydrazine, 5-methylisoxazole-3-carboxylic acid, and thiocarbonyldiimidazole in the presence of a base. The reaction takes place in a suitable solvent and under controlled conditions to obtain the desired product.

Scientific Research Applications

3-(4-Methoxyphenyl)-6-(5-methylisoxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potential for use in various scientific research applications. It has been studied for its anti-inflammatory, anticancer, and antimicrobial properties. It has also been studied for its potential use as a fluorescent probe in bioimaging.

properties

Product Name

3-(4-Methoxyphenyl)-6-(5-methylisoxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C14H11N5O2S

Molecular Weight

313.34 g/mol

IUPAC Name

3-[3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-5-methyl-1,2-oxazole

InChI

InChI=1S/C14H11N5O2S/c1-8-7-11(18-21-8)13-17-19-12(15-16-14(19)22-13)9-3-5-10(20-2)6-4-9/h3-7H,1-2H3

InChI Key

CVDAQZCZZQHXJE-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)OC

Canonical SMILES

CC1=CC(=NO1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)OC

Origin of Product

United States

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